N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and hydrazinecarbonyl moiety may play crucial roles in binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can be compared with similar compounds such as:
- N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
- N-{4-[(methylthio)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
These compounds share structural similarities but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a difluoromethyl sulfanyl group and a hydrazinecarbonyl moiety. Its molecular formula is C17H16F2N2O2S, with a molecular weight of 358.38 g/mol. The presence of fluorine atoms often enhances the lipophilicity and biological activity of compounds.
The biological activity of this compound is hypothesized to involve several mechanisms:
Biological Activity Data
A summary of notable studies and findings regarding the biological activity of related compounds is presented in the table below:
Antimalarial Activity
In a study assessing the antimalarial properties of hydrazone derivatives, compounds structurally similar to this compound demonstrated significant efficacy against drug-resistant strains of Plasmodium falciparum. These findings suggest that modifications to the hydrazone structure can enhance its therapeutic potential against malaria .
Apoptosis Induction
Research involving CCCP, a protonophore that shares structural similarities with hydrazones, indicated that it induces apoptosis by disrupting mitochondrial function. This mechanism could be relevant for understanding how this compound may exert similar effects in cancer treatment .
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-[2-(hydrazinecarbonyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c17-16(18)25-11-7-5-10(6-8-11)20-14(22)9-24-13-4-2-1-3-12(13)15(23)21-19/h1-8,16H,9,19H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEQTYQGDIGAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=C(C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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